N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring and a pyrazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate electrophile.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling of Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled through a condensation reaction with an appropriate linker, such as a carboxylic acid derivative.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of both benzothiazole and pyrazole rings suggests that it may interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. Its structure suggests that it may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride would depend on its specific biological target. Generally, compounds with benzothiazole and pyrazole rings can interact with enzymes, receptors, or DNA, leading to various biological effects. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
- N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-4-carboxamide
- N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt form. These features may confer unique biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS.ClH/c1-19(2)10-11-21(15(22)13-8-9-17-20(13)3)16-18-12-6-4-5-7-14(12)23-16;/h4-9H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCCPHFYDLHMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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